

Cost-benefit analysis of using (3-(Dimethylcarbamoyl)phenyl)boronic acid in synthesis

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Compound of Interest

Compound Name:	(3-(Dimethylcarbamoyl)phenyl)boronic acid
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A Cost-Benefit Analysis of (3-(Dimethylcarbamoyl)phenyl)boronic Acid in Synthesis

For researchers and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and the desired physicochemical properties of the final molecule. This guide provides a comparative analysis of **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We objectively compare its cost and performance against common alternatives, supported by experimental data and detailed protocols.

Cost Analysis: A Comparative Overview

The economic viability of a synthetic route is paramount. **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is a specialized reagent, and its cost reflects the complexity of its synthesis compared to simpler, more common boronic acids. The following table provides a cost comparison against unsubstituted phenylboronic acid and two other

commonly used derivatives with electron-donating and electron-withdrawing groups. Prices are averaged from various chemical suppliers and are subject to change.

Compound	Molecular Weight (g/mol)	Representative Price (USD/g)	Cost per Mole (USD/mol)
(3-(Dimethylcarbamoyl)phenyl)boronic acid	193.01	\$17.25 - \$49.67	~\$3330 - \$9590
Phenylboronic acid	121.93	\$1.51 - \$5.76	~\$124 - \$472
4-Methoxyphenylboronic acid	151.96	\$3.70 - \$21.00	~\$243 - \$1382
4-Carboxyphenylboronic acid	165.94	\$1.85 - \$8.00	~\$111 - \$482

Note: Prices are based on purchasing 1-5 gram quantities and can vary significantly based on supplier, purity, and quantity purchased.

Performance and Benefit Analysis

The primary benefit of using **(3-(Dimethylcarbamoyl)phenyl)boronic acid** lies in the introduction of the dimethylcarbamoyl moiety into the target molecule. This functional group offers several advantages in medicinal chemistry and materials science.

The Value of the Amide Functional Group:

The amide group is one of the most prevalent functional groups in pharmaceuticals due to its unique combination of properties[1]. It is chemically stable and can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like proteins[1][2]. The N,N-dimethyl substitution pattern in the case of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** prevents the N-H from acting as a hydrogen bond donor but retains the carbonyl oxygen as an acceptor. This modification can be used to fine-

tune solubility, cell permeability, and metabolic stability, which are critical aspects of drug design.

Performance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the boronic acid is influenced by the electronic nature of its substituents. While a comprehensive head-to-head comparison under identical conditions is scarce in the literature, we can infer performance from numerous examples. High yields are commonly reported for a wide range of boronic acids.

Boronic Acid	Substituent Type	Typical Yields in Suzuki Coupling	Notes
(3-(Dimethylcarbamoyl)phenyl)boronic acid	Weakly Electron-Withdrawing	Good to Excellent	The amide group generally does not significantly hinder the reaction.
Phenylboronic acid	Neutral	Excellent (often >90%)[3][4]	Serves as a baseline for reactivity.
4-Methoxyphenylboronic acid	Electron-Donating	Excellent (often >95%)[5][6]	The electron-donating group can sometimes accelerate the reductive elimination step.
4-Carboxyphenylboronic acid	Electron-Withdrawing	Good to Excellent	The carboxylic acid group is well-tolerated and offers a handle for further functionalization.

The choice to use **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is therefore driven not by a significant increase in reaction efficiency, but by the strategic incorporation of the dimethylcarbamoyl functional group, which can impart desirable pharmacological or material properties.

Experimental Protocols

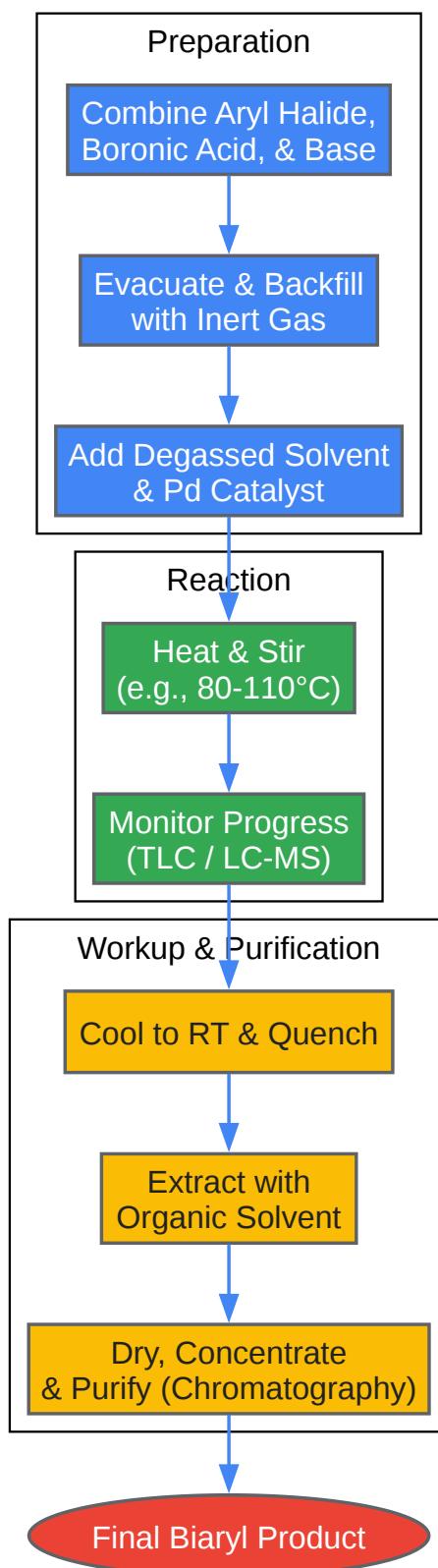
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as catalyst, base, solvent, and temperature may require optimization for specific substrates.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

- Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (e.g., **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, 1.2-1.5 equiv.), and the base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2.0-3.0 equiv.).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$, 0.01-0.05 equiv.).
- Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF, typically 5-10 mL).
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound[7][8].

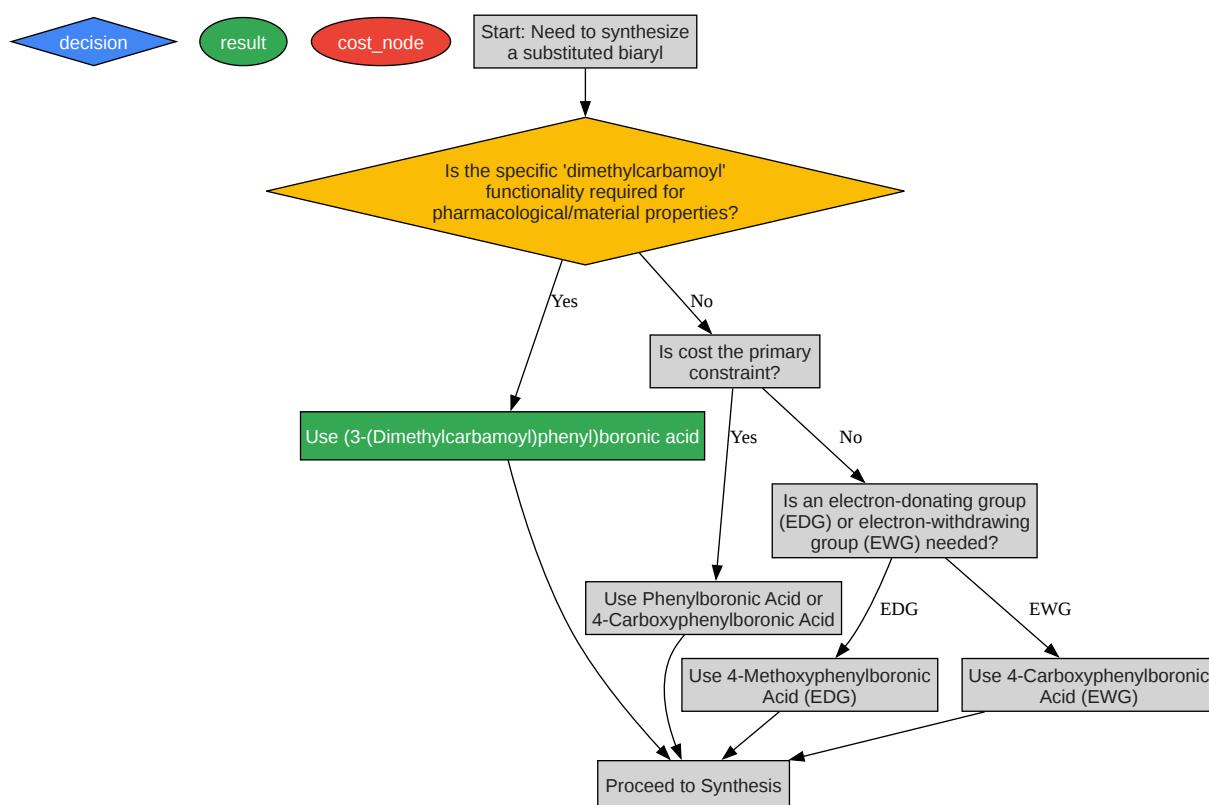
Visualizing the Workflow and Decision Process

To further clarify the practical application and selection process, the following diagrams illustrate a typical experimental workflow and a logical framework for choosing the appropriate boronic acid.



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Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: A decision-making guide for selecting a phenylboronic acid based on synthetic goals.

Conclusion

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a valuable, albeit relatively expensive, building block for chemical synthesis. Its primary benefit is not enhanced reactivity in Suzuki-Miyaura couplings but rather the strategic introduction of the dimethylcarbamoyl group. This moiety is of significant interest in drug discovery for its ability to modulate a molecule's physicochemical and pharmacokinetic properties through stable, specific hydrogen bonding interactions. When the incorporation of this specific functional group is a key objective of the synthetic design, the higher cost can be justified. For applications where this functionality is not required, simpler and more cost-effective alternatives like phenylboronic acid or 4-carboxyphenylboronic acid offer excellent performance at a fraction of the price.

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